4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Overview
Description
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromo group and a trimethylsilyl ethoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Introduction of the Trimethylsilyl Ethoxy Methyl Group: The final step involves the reaction of the brominated pyrazole with 2-(trimethylsilyl)ethanol in the presence of a base such as sodium hydride or potassium carbonate to introduce the trimethylsilyl ethoxy methyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The bromo group can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Major Products
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced pyrazole derivatives.
Coupling: Biaryl or alkyne-substituted pyrazoles.
Scientific Research Applications
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conducting polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
- 4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
Uniqueness
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trimethylsilyl group can influence its reactivity and solubility, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methoxy]ethyl-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrN2OSi/c1-14(2,3)5-4-13-8-12-7-9(10)6-11-12/h6-7H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEAIDCZEZGMJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202699 | |
Record name | 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133560-58-4 | |
Record name | 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133560-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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